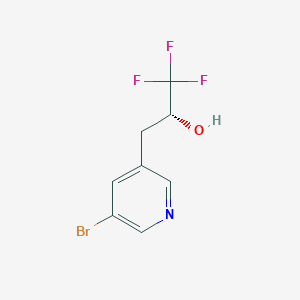
4-(Tert-butoxycarbonyl)-3,5-dimethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tert-butoxycarbonyl)-3,5-dimethylbenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a benzoic acid core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, allowing for selective transformations in multi-step synthetic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3,5-dimethylbenzoic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods: Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Tert-butoxycarbonyl)-3,5-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Acidic conditions using TFA or HCl in solvents like dichloromethane or methanol are employed for Boc deprotection.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced products.
Substitution: Free amines after Boc deprotection.
Wissenschaftliche Forschungsanwendungen
4-(Tert-butoxycarbonyl)-3,5-dimethylbenzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(tert-butoxycarbonyl)-3,5-dimethylbenzoic acid primarily involves the protection of amine groups through the formation of a Boc-protected intermediate. This protection prevents unwanted side reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amine .
Molecular Targets and Pathways: The compound targets amine groups in organic molecules, forming stable carbamate linkages that can be cleaved under specific conditions. This selective protection and deprotection mechanism is widely used in peptide synthesis and other organic transformations .
Vergleich Mit ähnlichen Verbindungen
4-(Tert-butoxycarbonyl)benzoic acid: Similar in structure but lacks the additional methyl groups on the benzene ring.
4-(Tert-butoxycarbonyl)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness: 4-(Tert-butoxycarbonyl)-3,5-dimethylbenzoic acid is unique due to the presence of both the Boc protecting group and the 3,5-dimethyl substitution on the benzene ring. This combination provides specific steric and electronic properties that can influence its reactivity and selectivity in synthetic applications .
Eigenschaften
CAS-Nummer |
306297-20-1 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-8-6-10(12(15)16)7-9(2)11(8)13(17)18-14(3,4)5/h6-7H,1-5H3,(H,15,16) |
InChI-Schlüssel |
HYTZBQSUNSQYAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)OC(C)(C)C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid](/img/structure/B13910679.png)
![2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane](/img/structure/B13910685.png)


![4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B13910700.png)
H)methanol](/img/structure/B13910701.png)
![tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13910706.png)
![(E)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B13910712.png)


![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13910733.png)



